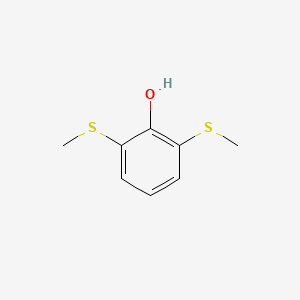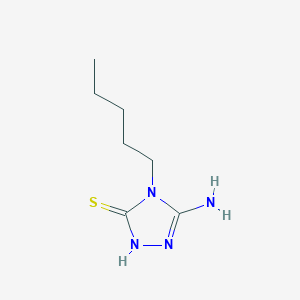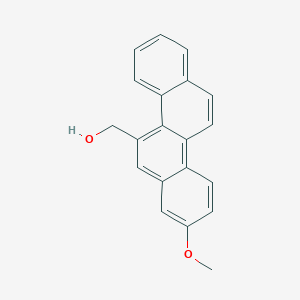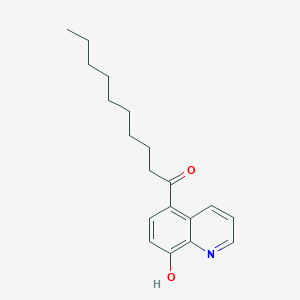![molecular formula C14H15Cl2N3O B14391727 N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90096-77-8](/img/structure/B14391727.png)
N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is a chemical compound characterized by the presence of a dichlorophenyl group, an ethenyl linkage, and a pyrrolidinylidene urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and urea formation. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea
- N-[2-(2,6-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea
Uniqueness
N-[2-(2,4-Dichlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethenyl linkage. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
90096-77-8 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H15Cl2N3O/c1-19-8-2-3-13(19)18-14(20)17-7-6-10-4-5-11(15)9-12(10)16/h4-7,9H,2-3,8H2,1H3,(H,17,20) |
Clave InChI |
KXWIDHHVOAGGOM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1=NC(=O)NC=CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)


![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)


![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)



methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
